molecular formula C23H44N3NaO7 B13323808 L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt CAS No. 1243654-79-6

L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt

Cat. No.: B13323808
CAS No.: 1243654-79-6
M. Wt: 497.6 g/mol
InChI Key: AMNKUTQKJPZMMF-NXAOXGSFSA-M
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Description

L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt is a complex organic compound with the molecular formula C23H44N3NaO7 . This compound is a derivative of L-lysine, an essential amino acid, and is modified with glutamyl and oxododecyl groups. It is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt involves the reaction of N-(1-oxododecyl)-glutamic anhydride with L-lysine in the presence of sodium hydroxide . The reaction conditions typically include controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.

Chemical Reactions Analysis

L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and its potential role in biochemical pathways.

    Medicine: Research explores its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes and responses .

Comparison with Similar Compounds

L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt is unique due to its specific structural modifications. Similar compounds include:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs.

Properties

CAS No.

1243654-79-6

Molecular Formula

C23H44N3NaO7

Molecular Weight

497.6 g/mol

IUPAC Name

sodium;(2S)-2,6-diaminohexanoic acid;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/C17H31NO5.C6H14N2O2.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;7-4-2-1-3-5(8)6(9)10;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);5H,1-4,7-8H2,(H,9,10);/q;;+1/p-1/t;5-;/m.0./s1

InChI Key

AMNKUTQKJPZMMF-NXAOXGSFSA-M

Isomeric SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)C[C@@H](C(=O)O)N.[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)CC(C(=O)O)N.[Na+]

Origin of Product

United States

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